Silane, 1,4-phenylenebis[ethynyldimethyl-
Overview
Description
Silane, 1,4-phenylenebis[ethynyldimethyl- is a chemical compound with the molecular formula C14H18Si2. It is also known as benzene, 1,4-bis(ethynyldimethylsilyl)-. This compound is characterized by the presence of two ethynyldimethylsilyl groups attached to a benzene ring at the 1 and 4 positions. It is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of silane, 1,4-phenylenebis[ethynyldimethyl- typically involves the reaction of 1,4-dibromobenzene with ethynyldimethylsilane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Silane, 1,4-phenylenebis[ethynyldimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include silanol, siloxane, and various substituted derivatives .
Scientific Research Applications
Silane, 1,4-phenylenebis[ethynyldimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as increased thermal stability and mechanical strength.
Biology: This compound is used in the development of bio-compatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research is ongoing into the use of silane derivatives in the development of new pharmaceuticals and diagnostic agents.
Industry: Silane, 1,4-phenylenebis[ethynyldimethyl- is used in the production of advanced materials for electronics, coatings, and adhesives.
Mechanism of Action
The mechanism by which silane, 1,4-phenylenebis[ethynyldimethyl- exerts its effects involves the interaction of its ethynyldimethylsilyl groups with molecular targets. These interactions can lead to the formation of stable bonds with other molecules, resulting in the desired chemical or physical properties. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Silane, 1,4-phenylenebis[ethynyldimethyl- can be compared with other similar compounds, such as:
Silane, 1,4-phenylenebis[dimethyl-: This compound lacks the ethynyl groups, resulting in different chemical properties and reactivity.
Silane, 1,4-phenylenebis[ethynyl-: This compound has ethynyl groups but lacks the dimethyl groups, leading to variations in its applications and reactivity.
Silane, 1,4-phenylenebis[trimethyl-: The presence of trimethyl groups instead of dimethyl groups affects the compound’s steric and electronic properties.
The uniqueness of silane, 1,4-phenylenebis[ethynyldimethyl- lies in its combination of ethynyldimethylsilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
ethynyl-[4-[ethynyl(dimethyl)silyl]phenyl]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h1-2,9-12H,3-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBBZORCIZDBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)C1=CC=C(C=C1)[Si](C)(C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500324 | |
Record name | (1,4-Phenylene)bis[ethynyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-88-1 | |
Record name | (1,4-Phenylene)bis[ethynyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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